molecular formula C32H20N12Ni B018907 (Tetraaminophthalocyaninato)nickel(II) CAS No. 106796-76-3

(Tetraaminophthalocyaninato)nickel(II)

Cat. No.: B018907
CAS No.: 106796-76-3
M. Wt: 631.3 g/mol
InChI Key: GJMLEICURSJLEK-UHFFFAOYSA-N
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Description

(Tetraaminophthalocyaninato)nickel(II) is a coordination compound that belongs to the phthalocyanine family It is characterized by a central nickel ion coordinated to a phthalocyanine ligand, which is further substituted with four amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetraaminophthalocyaninato)nickel(II) typically involves the reaction of nickel salts with phthalocyanine precursors under controlled conditions. One common method involves the use of nickel(II) acetate and 4,5-diaminophthalonitrile as starting materials. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, typically around 150-200°C. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of (Tetraaminophthalocyaninato)nickel(II) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(Tetraaminophthalocyaninato)nickel(II) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) species, while substitution reactions can result in various substituted phthalocyanine derivatives .

Scientific Research Applications

(Tetraaminophthalocyaninato)nickel(II) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Tetraaminophthalocyaninato)nickel(II) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The central nickel ion plays a crucial role in these reactions by acting as an electron donor or acceptor. The amino groups on the phthalocyanine ligand further enhance the compound’s reactivity by providing additional sites for interaction with substrates .

Comparison with Similar Compounds

Similar Compounds

    Copper(II) phthalocyanine: Similar structure but with a central copper ion.

    Iron(II) phthalocyanine: Contains a central iron ion.

    Zinc(II) phthalocyanine: Features a central zinc ion.

Uniqueness

(Tetraaminophthalocyaninato)nickel(II) is unique due to the presence of amino groups, which enhance its reactivity and make it suitable for a wider range of applications compared to other phthalocyanine compounds. The central nickel ion also imparts distinct electronic properties that are advantageous in catalysis and electronic applications .

Properties

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;nickel(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N12.Ni/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMLEICURSJLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N12Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123257-00-1
Record name Poly[nickel(II)-4,4′,4′′,4′′′-tetraaminophthalocyanine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123257-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

631.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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